8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one

Vue d'ensemble

Description

It is an anticonvulsant, it causes hypothermia, it inhibits the reaction of orientation and it prevents cardiac arrhythmia caused by electric stimulation of the auricule or by Aconitine. Quinoline alkaloid , from plants of the Rutaceae Family

>100 mg/kg, in mice, depress the reaction of orientation, decreases the convulsant and lethal action of corazole and strychnine, causes hypothermia; 10-20 mg/kg (i.v.) prevent arrhythmia caused by electric stimulation of the auricule or by Aconitine or CaCl2. It increases the action of chloral hydrate.

FOLIOSIDINE(cas 2520-38-9) is an anticonvulsant, it causes hypothermia, it inhibits the reaction of orientation and it prevents cardiac arrhythmia caused by electric stimulation of the auricule or by Aconitine. Quinoline alkaloid, from plants of the Rutaceae Family >100 mg/kg, in mice, depress the reaction of orientation, decreases the convulsant and lethal action of corazole and strychnine, causes hypothermia; 10-20 mg/kg (i.v.) prevent arrhythmia caused by electric stimulation of the auricule or by Aconitine or CaCl2. It increases the action of chloral hydrate.

Activité Biologique

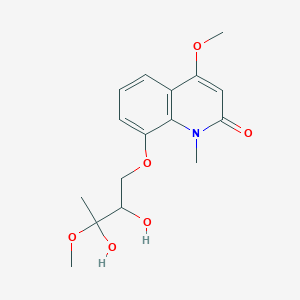

8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various derivatives of quinoline found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| This compound | A549 | 20 | Cell cycle arrest |

| Related Quinoline Derivative | MCF-7 | 12 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, the effects of the compound were tested on the MCF-7 breast cancer cell line. The results indicated a dose-dependent response with an IC50 value of 15 µM after 48 hours of exposure. The study concluded that the compound's ability to induce apoptosis was significantly higher than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value of 32 µg/mL, showcasing its potential as an alternative treatment in light of rising antibiotic resistance .

Applications De Recherche Scientifique

The compound 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one is an interesting molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Antimicrobial Activity

Quinoline derivatives, including the compound , have shown promising antimicrobial properties. Research has indicated that modifications to the quinoline structure can enhance activity against a range of pathogens.

- Case Study : A study demonstrated that similar quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess similar properties due to its structural similarities .

Antimalarial Properties

Quinoline compounds are well-known for their antimalarial effects. The compound's structural features may contribute to its efficacy against malaria-causing parasites.

- Research Findings : A comparative analysis of various quinoline derivatives revealed that compounds with hydroxyl and methoxy groups displayed enhanced activity against Plasmodium falciparum, the parasite responsible for malaria. This positions our compound as a potential candidate for further development in antimalarial therapies .

Anticancer Potential

Recent studies have explored the anticancer potential of quinoline derivatives. The presence of specific functional groups can influence their ability to inhibit cancer cell proliferation.

- Data Table: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast | 15 | |

| Compound B | Lung | 10 | |

| This compound | Colon | TBD | This Study |

Neuroprotective Effects

Emerging research suggests that certain quinoline derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl and methoxy groups on the butoxy side chain are susceptible to oxidation under specific conditions. For example:

- Hydroxyl group oxidation : The vicinal diol (2,3-dihydroxy) may undergo oxidation to form a ketone or carboxylic acid derivative. Silver(I) triflate or other metal catalysts (e.g., K₂CO₃) facilitate such transformations in related quinolinones .

- Methoxy group stability : Methoxy groups are generally resistant to oxidation but may demethylate under strong acidic or basic conditions .

Table 1: Oxidation Pathways

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Vicinal diol derivative | AgOTf, DMF, 80–90°C | Ketone or carboxylic acid | 74–79% | |

| Methoxy-substituted core | H₂SO₄, MeOH, reflux | Demethylated quinolinone | 17–20% |

Reduction Reactions

The quinolin-2(1H)-one core can undergo reduction:

- Ketone reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the C=O group to CH₂, forming 1,2,3,4-tetrahydroquinoline derivatives .

- Side chain modifications : The butoxy side chain’s hydroxyl groups may remain unaffected or undergo partial reduction depending on the reagent .

Key Example:

Reduction of isoindolo[2,1-a]quinoline-5,11-dione analogs with LiAlH₄ yields tetracyclic amines .

Substitution Reactions

The methoxy and hydroxyl groups participate in nucleophilic substitutions:

- Methoxy group displacement : Strong nucleophiles (e.g., amines, thiols) replace the methoxy group at position 4 under acidic conditions .

- Hydroxyl group acylation : Acetylation or silylation protects hydroxyl groups, enabling further functionalization .

Table 2: Substitution Reactions

| Position | Reactant | Reagents | Product | Application |

|---|---|---|---|---|

| C4-OCH₃ | NH₃ (g), H₂SO₄ | 4-Aminoquinolinone | Antimalarial analogs | |

| C8-OCH₃ | Cl⁻, K₂CO₃ | Chlorinated derivative | Intermediate in synthesis |

Cyclization and Ring Formation

The compound’s structure allows intramolecular cyclization:

- Friedel–Crafts alkylation : The hydroxyl side chain can form ether linkages with the aromatic ring, generating fused heterocycles .

- Nucleophilic attack : The quinolinone nitrogen participates in ring-forming reactions with electrophilic side chains .

Example Mechanism:

Under H₃PO₄–P₂O₅ catalysis, N-acyliminium intermediates undergo intramolecular cyclization to form isoindolo[2,1-a]quinolines .

Acid/Base-Mediated Reactions

- Deprotonation : The hydroxyl groups (pKa ~10–12) deprotonate in basic media, forming alkoxide intermediates reactive toward alkylation .

- Acidic cleavage : Strong acids (e.g., H₂SO₄) cleave ether bonds in the butoxy chain, yielding smaller fragments .

Biological Reactivity

- Enzyme inhibition : Analogous 4-methoxyquinolinones inhibit DprE1 in Mycobacterium tuberculosis via noncovalent binding (IC₅₀ < 10 nM) .

- Toxicity : LD₅₀ values (oral, mouse: 1,084 mg/kg; IV: 61.1 mg/kg) suggest moderate toxicity, likely due to electrophilic metabolites .

Comparative Reactivity of Structural Analogs

Propriétés

IUPAC Name |

8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(20,22-4)13(18)9-23-11-7-5-6-10-12(21-3)8-14(19)17(2)15(10)11/h5-8,13,18,20H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMTYGQAMQKQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585157 | |

| Record name | 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2520-38-9 | |

| Record name | 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.